![molecular formula C10H16O2 B1488021 7,10-Dioxadispiro[2.2.4.2]dodecane CAS No. 52875-47-5](/img/structure/B1488021.png)

7,10-Dioxadispiro[2.2.4.2]dodecane

Vue d'ensemble

Description

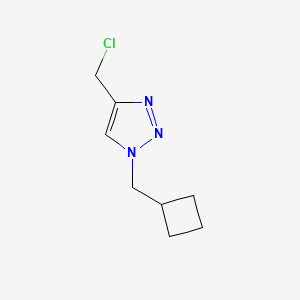

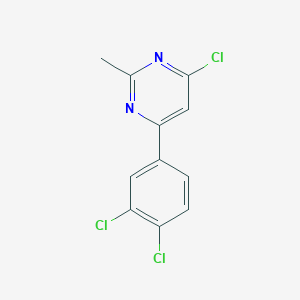

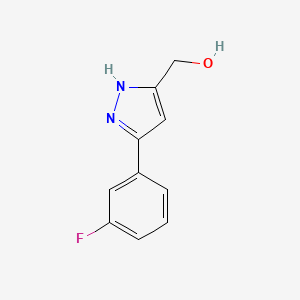

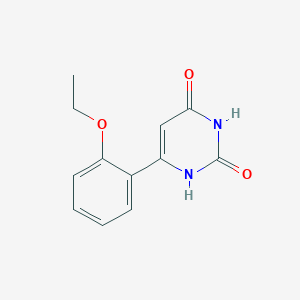

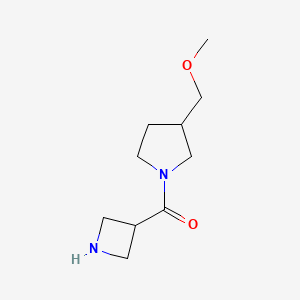

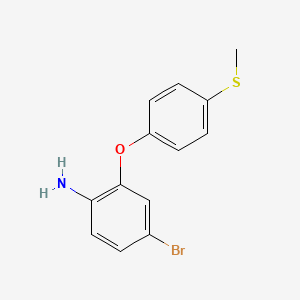

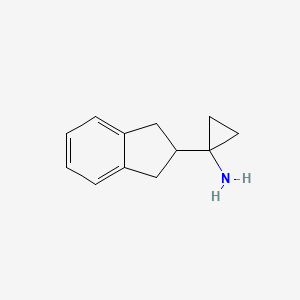

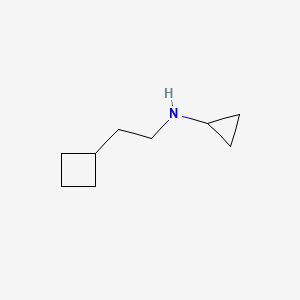

7,10-Dioxadispiro[2.2.4.2]dodecane is a chemical compound with the molecular formula C10H16O2 . It is also known by its CAS number 52875-47-5 . There is also a derivative of this compound known as this compound-1-carboxylic acid, ethyl ester, which has the molecular formula C13H20O4 .

Synthesis Analysis

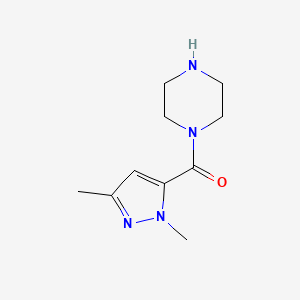

The synthesis of this compound involves a reaction in tetrahydrofuran (THF) with water and trifluoroacetic acid (TFA). The mixture is stirred at room temperature for 2 hours. The mixture is then neutralized by adding 2 N aqueous sodium hydroxide (NaOH) and saturated sodium bicarbonate (NaHCO3) solution and extracted with diethyl ether .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C10H16O2 . The structure of its derivative, this compound-1-carboxylic acid, ethyl ester, is based on its molecular formula C13H20O4 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 168.23 . Its derivative, this compound-1-carboxylic acid, ethyl ester, has a predicted boiling point of 334.6±42.0 °C and a predicted density of 1.17±0.1 g/cm3 .Applications De Recherche Scientifique

1. Development in Total Syntheses of Aculeatins Aculeatins, a family of natural products with antimalarial and anticancer activities, have been the subject of more than 20 total syntheses due to their unique tricyclic 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton. This research area focuses on key strategies for constructing the 1,7-DODSP core and synthesizing aculeatins, emphasizing methods for diastereo- and enantioselective preparation of essential 1,3-diol substrates (Song et al., 2016).

2. Synthesis of Benzene-fused 1,7,8-Trioxa-Spiro[5.6]dodecanes Research in this area includes synthesizing novel organic peroxides with a 1,7,8-trioxaspiro[5.6]dodecan framework. This study provided the first examples of employing specific methodologies in the synthesis of seven-membered peroxy rings, contributing to the understanding of spiroperoxides construction (Jin & Wu, 2005).

3. Synthesis and Structural Studies of Spiroheterocycles Researchers have developed efficient syntheses for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes. These methods involve "one-pot" deprotection–spirocyclization processes in acidic mediums, providing insights into the construction of complex spiroheterocycles (Goubert et al., 2006).

4. Exploration of Spiroacetals in Insects Spiroacetals play a significant role in insect pheromones and secretions. This research compiles knowledge on the structures, distribution, and synthetic approaches to spiroacetals, which are critical for understanding insect communication and could have implications in developing bio-based repellents or attractants (Francke & Kitching, 2001).

5. Study on Reactive Molecular Dynamics Simulation Reactive molecular dynamics simulations have been utilized to investigate the thermal decomposition mechanisms of certain cage-structured explosives. This includes studying the initial reaction pathways and the structural destruction, providing valuable insights for the development and safe handling of explosive materials (Yang et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

7,10-dioxadispiro[2.2.46.23]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXVMLIGVOVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720887 | |

| Record name | 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52875-47-5 | |

| Record name | 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)